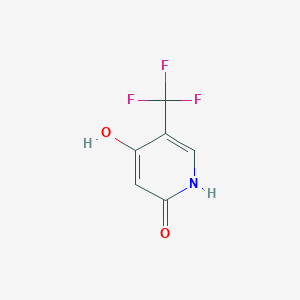

2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2,4-Dihydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been reported in various studies . For instance, one method involves the use of trichloromethyl-pyridine for an exchange between chlorine and fluorine atoms . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and two hydroxyl groups attached .Chemical Reactions Analysis

Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are involved in various chemical reactions, including metalation reactions, synthesis of metal-organic frameworks (MOFs), and synthesis of methiodide salts .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the fluorine atom and the pyridine moiety . The unique physicochemical properties of these compounds contribute to their wide range of applications .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Multicomponent Chemical Reactions : 5H-Chromeno[2,3-b]pyridines, which possess significant industrial, biological, and medicinal properties, are synthesized using components including 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. The structural details are confirmed through various spectroscopic methods, highlighting the versatility of trifluoromethylpyridine derivatives in synthetic chemistry (Ryzhkova et al., 2023).

Synthesis of Pyridyl Compounds : Innovative routes to synthesize 2-trifluoromethyl-nicotinic acid derivatives, key intermediates in the production of COMT inhibitors, have been developed. This showcases the role of trifluoromethylpyridine derivatives in the synthesis of complex pharmaceutical products (Kiss, Ferreira & Learmonth, 2008).

Crystallography : The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, demonstrates the unique hydrogen-bonding and structural characteristics of trifluoromethylpyridines, relevant for understanding their interaction in various chemical contexts (Ye & Tanski, 2020).

Spectroscopic and Optical Studies

Spectroscopic Characterization : Detailed spectroscopic studies, including FT-IR and NMR, on derivatives like 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into their molecular structure and potential applications in areas like antimicrobial activities (Vural & Kara, 2017).

NMR Studies : 13C NMR studies on sulfur-containing 5-trifluoromethylpolychloro-pyridines offer valuable data on their electronic structure, crucial for understanding their reactivity and applications in various fields (Sveshnikov, Sipyagin & Dobrokhotova, 1995).

Advanced Material Applications

Polymer Electrolytes : Aromatic polyethers with polar pyridine units, including trifluoromethylpyridines, have been synthesized for use as high-temperature polymer electrolytes. Their diverse solubility and acid doping ability make them promising for fuel cell applications (Pefkianakis, Morfopoulou, Deimede & Kallitsis, 2009).

Crop Protection : The incorporation of trifluoromethylpyridine rings in molecules has led to the development of various crop protection products. These products include fungicides, herbicides, insecticides, and nematicides, demonstrating the agricultural importance of these compounds (Burriss et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . A large number of compounds containing the trifluoromethylpyridine sub-structure are currently undergoing clinical trials .

Relevant Papers Several papers have been published on the topic of trifluoromethylpyridines . These papers discuss various aspects of trifluoromethylpyridines, including their synthesis, applications, and properties. They provide valuable insights into the current state of research and potential future directions in this field .

Eigenschaften

IUPAC Name |

4-hydroxy-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-2-10-5(12)1-4(3)11/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIILGATXITSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

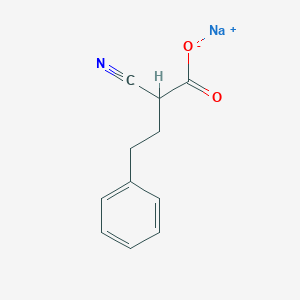

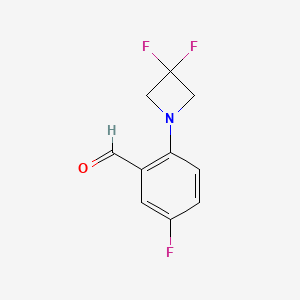

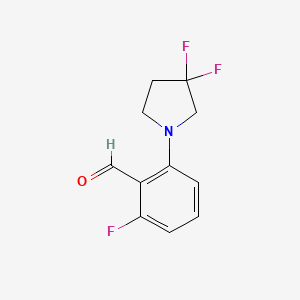

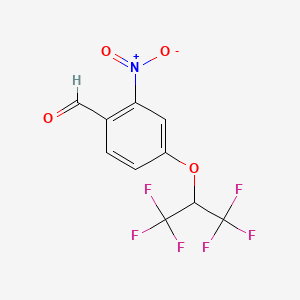

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

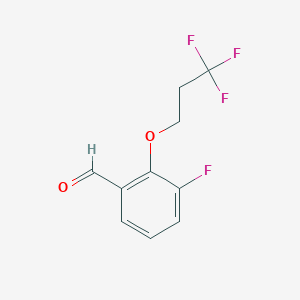

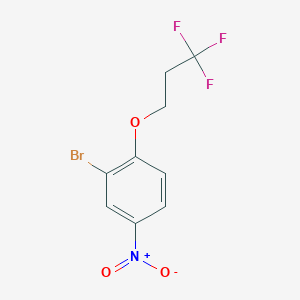

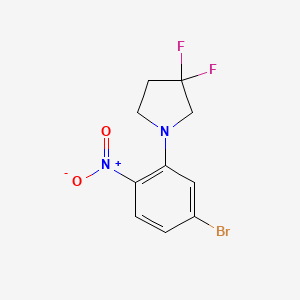

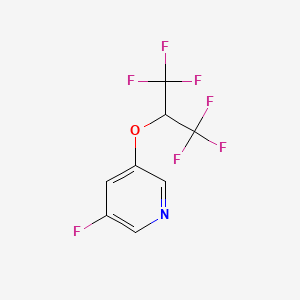

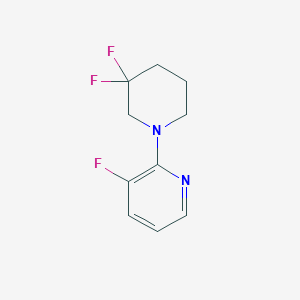

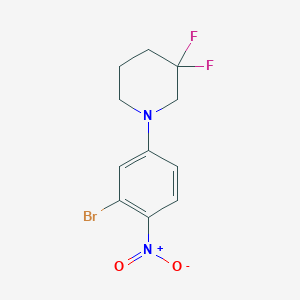

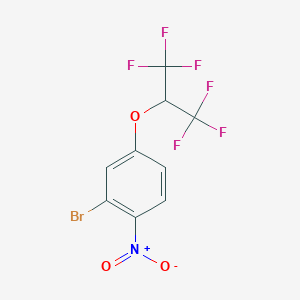

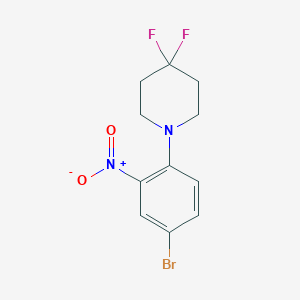

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.